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  • Product: (R)-(-)-2-Pentanol
  • CAS: 31087-44-2; 6032-29-7

Core Science & Biosynthesis

Foundational

(R)-(-)-2-Pentanol (CAS 31087-44-2): A Comprehensive Technical Guide for Asymmetric Synthesis and Drug Development

Executive Summary (R)-(-)-2-Pentanol is a highly versatile chiral secondary alcohol that serves as a foundational building block in asymmetric organic synthesis, pharmaceutical development, and fragrance chemistry[1]. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-2-Pentanol is a highly versatile chiral secondary alcohol that serves as a foundational building block in asymmetric organic synthesis, pharmaceutical development, and fragrance chemistry[1]. As a stereochemically pure intermediate, it provides a reliable scaffold for introducing chirality into complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting neurodegenerative diseases[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, strategic applications, and field-proven experimental workflows, designed specifically for researchers and drug development professionals requiring rigorous stereochemical control.

Physicochemical Profiling & Structural Dynamics

The utility of (R)-(-)-2-pentanol stems from its specific spatial configuration at the C2 stereocenter. The hydroxyl group's hydrogen-bonding capability, juxtaposed with the hydrophobic pentyl chain, dictates its solubility profile and its highly specific interactions with enzyme active sites and olfactory receptors[1].

To ensure reproducibility in downstream applications, the physical and chemical parameters of the starting material must be rigorously verified against the baseline metrics outlined in Table 1.

Table 1: Quantitative Physicochemical Properties
ParameterValueReference / Standard
CAS Number 31087-44-2[3]
IUPAC Name (2R)-pentan-2-ol[4]
Molecular Formula C5H12OElemental Analysis
Molecular Weight 88.15 g/mol [4]
Density 0.809 g/mL at 20 °CPycnometry[3]
Boiling Point 119-120 °CStandard Pressure (1 atm)[3]
Refractive Index n20/D 1.406Refractometry[3]
Specific Rotation [α]25/D -13° (neat)Polarimetry (Sodium D line)[3]
Flash Point ~34 °C (93 °F)Closed Cup (TCC)[5]

Strategic Role in Pharmaceutical Development

In the pharmaceutical sector, (R)-(-)-2-pentanol is not merely a solvent; it is a critical chiral pool reagent. It is prominently utilized as a precursor in the synthesis of advanced antialzheimer's drugs, specifically those designed to inhibit β-amyloid peptide release[2]. By leveraging the pre-existing stereocenter of (R)-(-)-2-pentanol, medicinal chemists can bypass complex and low-yield asymmetric induction steps, relying instead on highly predictable stereospecific transformations (such as Walden inversions) to construct the final API[6].

Furthermore, in the flavor and fragrance industry, it is the essential chiral precursor for synthesizing (S)-2-pentyl (R)-3-hydroxyhexanoate, a highly specific volatile ester responsible for natural banana aroma profiles[7].

Core Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must not be executed blindly; understanding the mechanistic causality behind each step is paramount to troubleshooting and scaling. The following workflows are designed as self-validating systems to ensure stereochemical integrity.

Protocol A: Biocatalytic Kinetic Resolution of (±)-2-Pentanol

When pure (R)-(-)-2-pentanol is not commercially sourced, it can be synthesized via the enzymatic kinetic resolution of racemic 2-pentanol using Candida antarctica Lipase B (Novozym 435)[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mmol of (±)-2-pentanol in 50 mL of anhydrous hexane. Causality: Hexane provides a non-polar microenvironment that maximizes the enzyme's thermodynamic stability and prevents the stripping of the essential hydration layer from the lipase.

  • Acyl Donor Addition: Add 150 mmol of vinyl acetate. Causality: Vinyl acetate is chosen over ethyl acetate because its leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the acylation step completely irreversible, driving the equilibrium forward and maximizing the enantiomeric excess (ee)[2].

  • Enzymatic Catalysis: Introduce 1.0 g of Novozym 435 and agitate at 150 rpm at 30°C for 24 hours. Causality: The active site of Lipase B exhibits a high stereopreference for the (S)-enantiomer, rapidly converting it to (S)-(+)-2-pentyl acetate, while the (R)-enantiomer remains unreacted due to steric clashing within the catalytic triad[2].

  • Self-Validation & Separation: Filter the immobilized enzyme. Analyze the filtrate via chiral Gas Chromatography (GC) using a β-cyclodextrin column. Validation: The protocol is successful when the GC trace shows a 1:1 molar ratio of (R)-(-)-2-pentanol and (S)-(+)-2-pentyl acetate. The unreacted (R)-(-)-2-pentanol is then isolated via fractional distillation (b.p. 119°C vs the higher boiling acetate).

Protocol B: Stereoretentive Tosylation for SN2 Inversion

To utilize (R)-(-)-2-pentanol as an electrophile in drug synthesis, the poor hydroxyl leaving group must be converted into an excellent leaving group (tosylate) without altering the C2 stereocenter[6].

Step-by-Step Methodology:

  • Activation Setup: To a flame-dried flask under argon, add 50 mmol of (R)-(-)-2-pentanol and 75 mmol of anhydrous pyridine in 100 mL of anhydrous dichloromethane (DCM). Cool the system to 0°C. Causality: 0°C is critical to suppress the competing E2 elimination pathway, which would yield 2-pentene instead of the desired tosylate[6].

  • Tosylation: Slowly add 60 mmol of p-Toluenesulfonyl chloride (TsCl) in portions. Causality: Pyridine acts as a vital acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing localized acidic microenvironments that could trigger racemization via an SN1/E1 carbocation intermediate[6].

  • Work-up & Self-Validation: Quench with ice-cold deionized water to dissolve the pyridinium hydrochloride salts. Extract the organic layer, dry over MgSO₄, and concentrate. Validation: Monitor via Thin Layer Chromatography (TLC; Hexanes:EtOAc 8:2). The system self-validates when the alcohol spot completely disappears, replaced by a single, higher Rf tosylate spot. The resulting (R)-(-)-2-pentyl tosylate is now primed for an SN2 attack by a nucleophile, which will proceed with perfect Walden inversion to yield the (S)-derivative[6].

Mechanistic Pathways (Visualized)

The following diagrams illustrate the logical flow and stereochemical outcomes of the protocols described above.

G Racemic (±)-2-Pentanol (Racemic Substrate) Lipase Novozym 435 (Candida antarctica Lipase B) Racemic->Lipase Enzyme-Substrate Complex RPentanol (R)-(-)-2-Pentanol (Unreacted, Target) Lipase->RPentanol Low Affinity (No Reaction) SPentylAcetate (S)-(+)-2-Pentyl Acetate (Acylated Byproduct) Lipase->SPentylAcetate High Affinity (Enantioselective Acylation) Acetaldehyde Acetaldehyde (Tautomerized Byproduct) Lipase->Acetaldehyde Irreversible Driving Force AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Lipase Acyl Transfer

Fig 1. Enzymatic kinetic resolution of racemic 2-pentanol using Novozym 435.

G Start (R)-(-)-2-Pentanol (Chiral Center: R) Reagents TsCl + Pyridine (Dichloromethane, 0°C) Start->Reagents Hydroxyl Activation Tosylate (R)-(-)-2-Pentyl Tosylate (Retention of Configuration) Reagents->Tosylate Stereoretentive Tosylation Nucleophile Nucleophile (Nu-) (e.g., NaN3, Amines) Tosylate->Nucleophile SN2 Attack Product (S)-2-Pentyl Derivative (Inversion of Configuration) Nucleophile->Product Stereochemical Inversion (Walden)

Fig 2. Stereoretentive tosylation of (R)-(-)-2-pentanol and subsequent SN2 inversion.

Handling, Safety, and Storage Integrity

Maintaining the chemical and stereochemical integrity of (R)-(-)-2-pentanol requires strict adherence to storage protocols. The compound is a flammable liquid with a flash point of approximately 34 °C (93 °F)[5]. It must be stored in tightly sealed, inert containers (preferably under argon or nitrogen) at 2 - 8 °C[8]. Exposure to strong oxidizing agents or highly acidic environments must be avoided to prevent uncontrolled oxidation to 2-pentanone or acid-catalyzed racemization.

References

  • Title: (2R)-pentan-2-ol | C5H12O | CID 7014876 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link][4]

  • Title: Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol Source: ACS Publications URL: [Link][2]

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Exploratory

The In-Depth Technical Guide to Chiral Recognition Mechanisms Using (R)-(-)-2-Pentanol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract Chirality is a fundamental property of molecules that has profound implications in pharmacology, mater...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. The ability to distinguish between enantiomers, non-superimposable mirror images of a chiral molecule, is paramount for ensuring the safety and efficacy of pharmaceutical compounds and for the development of advanced materials. This technical guide provides a comprehensive exploration of the mechanisms of chiral recognition, with a specific focus on the use of (R)-(-)-2-pentanol as a model analyte. We will delve into the theoretical underpinnings of chiral recognition, most notably the three-point interaction model, and provide practical, in-depth protocols for the application of chromatographic and spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to master the principles and practices of chiral analysis.

Introduction to Chiral Recognition

Chiral recognition is the process by which a chiral selector interacts differently with the two enantiomers of a chiral analyte, leading to their differentiation. This differential interaction is the basis for all enantioselective separations and analyses.[1] In the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic, the ability to accurately determine enantiomeric purity is of utmost importance.[2]

(R)-(-)-2-pentanol serves as an excellent model compound for studying chiral recognition due to its simple structure, clear stereocenter, and relevance in various chemical contexts, including its presence in food and beverages.[3][4] Understanding how to resolve and analyze the enantiomers of 2-pentanol provides a solid foundation for tackling more complex chiral molecules.

The Three-Point Interaction Model: The Cornerstone of Chiral Recognition

The most widely accepted mechanism for chiral recognition is the three-point interaction model, first proposed by Easson and Stedman and later adapted for chromatography by Pirkle.[1][5] This model postulates that for chiral recognition to occur, there must be at least three points of interaction between the chiral selector and one of the enantiomers.[1][6] These interactions can be attractive (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) or repulsive (steric hindrance).[7]

For one enantiomer to be preferentially bound, it must be able to establish a stable, three-point interaction with the chiral selector. Its mirror image, due to its different spatial arrangement of substituents, will only be able to interact at a maximum of two of these points, resulting in a weaker and less stable complex.[1][8] This difference in the stability of the transient diastereomeric complexes formed between the chiral selector and each enantiomer is the fundamental principle that allows for their separation.

ThreePointInteraction Fig. 1: The Three-Point Interaction Model cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_Analyte H OH C C2H5 CH3 Selector_R Site A Site B Site C R_Analyte:oh->Selector_R:B Interaction 2 R_Analyte:c2h5->Selector_R:C Interaction 3 R_Analyte:h->Selector_R:A Interaction 1 S_Analyte H OH C C2H5 CH3 Selector_S Site A Site B Site C S_Analyte:oh->Selector_S:B Interaction 2 S_Analyte:c2h5->Selector_S:C Interaction 3 GC_Workflow Fig. 2: Workflow for Chiral GC-MS Analysis cluster_GCMS GC-MS System Sample Sample LLE LLE Sample->LLE Liquid-Liquid Extraction Drying Drying LLE->Drying DCM Extract Dilution Dilution Drying->Dilution GC_Injection Injector Dilution->GC_Injection Prepared Sample Chiral_Column Chiral GC Column GC_Injection->Chiral_Column Vaporization MS_Detection Mass Spectrometer Chiral_Column->MS_Detection Separated Enantiomers Data_Analysis Data_Analysis MS_Detection->Data_Analysis Mass Spectra & Chromatogram Results Results Data_Analysis->Results NMR_Logic Fig. 3: Logic of Chiral Recognition by NMR with a CSA Racemic_Mixture Racemic 2-Pentanol in CDCl3 NMR_Tube NMR Tube Racemic_Mixture->NMR_Tube CSA Chiral Solvating Agent (e.g., Pirkle's Alcohol) CSA->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes NMR_Tube->Diastereomeric_Complexes Single_Signal Single ¹H NMR Signal NMR_Spectrometer->Single_Signal Without CSA Resolved_Signals Resolved ¹H NMR Signals for (R) and (S) Enantiomers NMR_Spectrometer->Resolved_Signals With CSA Diastereomeric_Complexes->NMR_Spectrometer

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Foundational

(R)-(-)-2-Pentanol: A Comprehensive Safety and Toxicity Profile for Drug Development Professionals

Introduction: The Criticality of Chirality in Preclinical Safety Assessment In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chirality in Preclinical Safety Assessment

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological properties. The human body, being a chiral environment, often interacts differently with enantiomers of the same compound, leading to variations in efficacy, metabolism, and importantly, toxicity. This guide provides an in-depth technical overview of the safety and toxicity profile of (R)-(-)-2-pentanol, a chiral alcohol increasingly utilized as a solvent and a key building block in the synthesis of enantiomerically pure pharmaceuticals.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the safety data sheet (SDS) and the broader toxicological landscape of (R)-(-)-2-pentanol is paramount. This document moves beyond a simple recitation of hazard codes to provide a synthesized analysis of available data, contextualized with field-proven insights into the practical implications for preclinical research and development. While comprehensive toxicological data specific to the (R)-enantiomer is not always available, this guide will leverage data on 2-pentanol (racemic or unspecified) and related short-chain alcohols to build a robust safety assessment framework. We will also underscore the critical need for enantiomer-specific toxicity testing in regulatory submissions and for ensuring the safety of novel therapeutics.

Physicochemical Properties and Hazardous Identification

A foundational understanding of the physicochemical properties of (R)-(-)-2-pentanol is essential for its safe handling and for predicting its behavior in biological and environmental systems.

PropertyValueReference
Molecular Formula C5H12O[2]
Molecular Weight 88.15 g/mol [2]
Appearance Colorless clear liquid[2]
Boiling Point 119-120 °C[3]
Melting Point -73 °C[4]
Flash Point 34 °C (93.2 °F)[5]
Density 0.812 g/cm³ at 20 °C[5]
Solubility in Water 45 g/L at 25 °C[4]
Vapor Pressure 3.98 mm of Hg at 20°C[2]
Auto-ignition Temperature 340 °C (644 °F)[5]

(R)-(-)-2-Pentanol is classified as a flammable liquid and is harmful if inhaled. [5] It may also cause respiratory irritation.[5] The Globally Harmonized System (GHS) classification underscores the primary hazards associated with this compound.

Hazard Identification and GHS Classification

GHS_Classification cluster_main_hazards Primary Hazards of (R)-(-)-2-Pentanol cluster_prevention Key Precautionary Measures Flammable Flammable Liquid (Category 3) H226: Flammable liquid and vapor P210 Keep away from heat/sparks/open flames. No smoking. Flammable->P210 Mitigation Acute_Tox Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled P261 Avoid breathing vapors. Acute_Tox->P261 Mitigation STOT_SE Specific Target Organ Toxicity Single Exposure (Category 3) H335: May cause respiratory irritation P271 Use only outdoors or in a well-ventilated area. STOT_SE->P271 Mitigation P280 Wear protective gloves/eye protection. P261->P280

Caption: GHS hazard classification and key precautionary statements for (R)-(-)-2-Pentanol.

Toxicological Profile: A Deep Dive

The toxicological assessment of a chiral intermediate like (R)-(-)-2-pentanol requires a multi-faceted approach, examining acute and chronic effects, as well as specific endpoints such as irritation, sensitization, and genotoxicity. It is crucial to reiterate that much of the available data is for 2-pentanol without stereospecificity. The principle of chirality in toxicology suggests that the (R)- and (S)-enantiomers could have different toxicokinetic and toxicodynamic profiles.

Acute Toxicity

Acute toxicity data provides insight into the potential dangers of short-term exposure. For 2-pentanol, the primary routes of concern are oral and inhalation.

RouteSpeciesValueReference
Oral LD50 Rat1470 mg/kg[2]
Oral LD50 Rabbit2821 mg/kg[5]
Inhalation LC50/4h (ATE)11 mg/L[5]

These values indicate a moderate level of acute toxicity. In the context of a research laboratory or a drug development setting, these figures underscore the importance of avoiding ingestion and ensuring adequate ventilation to prevent harmful inhalation of vapors.[3] Overexposure to non-ring alcohols can lead to nervous system symptoms such as headache, dizziness, drowsiness, and in severe cases, central nervous system depression.[1]

Metabolism and Mechanism of Toxicity

Alcohol_Metabolism R_2_Pentanol (R)-(-)-2-Pentanol Ketone 2-Pentanone (Ketone Metabolite) R_2_Pentanol->Ketone Alcohol Dehydrogenase (ADH) Further_Metabolism Further Metabolism (e.g., to CO2 and Water) Ketone->Further_Metabolism

Caption: Postulated metabolic pathway of (R)-(-)-2-Pentanol.

The primary mechanism of acute toxicity for many short-chain alcohols is related to their solvent properties, which can disrupt cell membranes.[6] Chronic exposure can lead to more complex toxicities, including effects on the liver and nervous system.[1]

Skin and Eye Irritation

Available data for 2-pentanol suggests it can be irritating to the skin, eyes, and respiratory system.[1] Prolonged or repeated skin contact may lead to dermatitis, characterized by redness, swelling, and blistering.[1]

Sensitization

There is no evidence to suggest that 2-pentanol is a skin sensitizer.[5]

Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is limited specific data on the chronic toxicity of (R)-(-)-2-pentanol. However, for 2-pentanol in general, it is not classified as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA.[5] Furthermore, there is no available data to suggest that 2-pentanol is mutagenic.[2] Chronic inhalation of solvents, in general, may lead to nervous system impairment.[1]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity data for (R)-(-)-2-pentanol was identified. Safety data sheets for 2-pentanol state that it is not known to cause reproductive or developmental toxicity.[5] However, a comprehensive assessment would require specific studies, especially given its use in pharmaceutical synthesis. A study on various pentanol isomers administered via inhalation to rats showed limited maternal toxicity and no teratogenic effects.[7]

Ecotoxicity Profile

While the primary focus of this guide is on human health, an understanding of the ecotoxicity of (R)-(-)-2-pentanol is important for responsible disposal and environmental risk assessment. Information on the ecotoxicity of 2-pentanol is limited, but it is generally considered not to be harmful to aquatic organisms.[8] Short-chain alcohols are typically readily biodegradable.[1]

Experimental Protocols for Toxicity Assessment

For a novel compound or a chiral intermediate intended for use in pharmaceutical manufacturing, a battery of toxicological tests is required. The following are examples of standard protocols that would be applicable to (R)-(-)-2-pentanol.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Dosing: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage.

  • Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality.

In Vitro Cytotoxicity Assay - Neutral Red Uptake (NRU)

This assay provides a measure of a substance's toxicity to cells in culture.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human or animal-derived) is cultured in a multi-well plate.

  • Exposure: The cells are exposed to a range of concentrations of the test substance for a defined period.

  • Neutral Red Staining: The cells are then incubated with Neutral Red, a dye that is taken up by viable cells.

  • Measurement: The amount of dye taken up by the cells is quantified using a spectrophotometer.

  • Endpoint: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is determined.

Skin Irritation/Corrosion - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A reconstructed human epidermis model is used.

  • Application: The test substance is applied topically to the surface of the skin model.

  • Exposure and Incubation: The tissue is exposed to the substance for a specific duration, followed by an incubation period.

  • Viability Assessment: The viability of the skin tissue is determined using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A substance is classified as an irritant if it causes a significant reduction in tissue viability compared to a negative control.

Safe Handling and Exposure Controls

Given the flammable nature and potential for inhalation toxicity of (R)-(-)-2-pentanol, strict adherence to safety protocols is essential.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles are required.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

    • Respiratory Protection: If ventilation is inadequate, a respirator with an organic vapor cartridge should be used.

  • Handling and Storage:

    • Keep away from sources of ignition.[3]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Ground and bond containers when transferring material to prevent static discharge.[3]

Conclusion: A Call for Enantiomer-Specific Data

(R)-(-)-2-pentanol is a valuable chiral building block in the pharmaceutical industry. The available safety data for 2-pentanol indicates that it is a flammable liquid with moderate acute toxicity upon inhalation and is an irritant. However, the critical gap in the toxicological profile is the lack of comprehensive data specific to the (R)-enantiomer.

For drug development professionals, this underscores a crucial principle: the safety of a chiral drug cannot be fully assured by relying solely on data from the racemic mixture. Differences in metabolism and interaction with biological targets can lead to enantiomer-specific toxicity. Therefore, it is imperative that the toxicological evaluation of any new drug entity that incorporates (R)-(-)-2-pentanol includes a thorough assessment of the final active pharmaceutical ingredient, and where appropriate, the chiral intermediate itself. The experimental protocols outlined in this guide provide a framework for such an evaluation, ensuring both regulatory compliance and, most importantly, patient safety.

References

  • PubChem. (n.d.). 2-Pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. (n.d.). 2-Pentanol. European Chemicals Agency. Retrieved from [Link]

  • Synerzine. (2018, June 22). 2-Pentanol Safety Data Sheet. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). 2-Pentanol MSDS. Retrieved from [Link]

  • Durham Tech. (2015, March 6). 2-Pentanol SDS. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pentanol. Retrieved from [Link]

  • Baker, R. C., & Kramer, R. E. (1999). Cytotoxicity of short-chain alcohols. Annual review of pharmacology and toxicology, 39, 127–150.
  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Agilent Technologies. (2019, March 25). 2-Pentanol - Safety Data Sheet. Retrieved from [Link]

  • National Toxicology Program. (2004). NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. In Vitro Cytotoxicity Test Methods: Neutral Red Uptake (NRU) Assay Protocol.
  • European Commission. (n.d.). Acute Toxicity. Joint Research Centre. Retrieved from [Link]

  • Charles River. (n.d.). Skin Irritation, Corrosion, and Sensitization Testing. Retrieved from [Link]

  • Nelson, B. K., Brightwell, W. S., Khan, A., Hoberman, A. M., & Krieg, E. F. (1989). Developmental toxicology evaluation of 1-pentanol, 1-hexanol, and 2-ethyl-1-hexanol administered by inhalation to rats. Journal of the American College of Toxicology, 8(2), 405-410.

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Protocols & Analytical Methods

Method

Protocol for enzymatic kinetic resolution of racemic 2-pentanol to (R)-(-)-2-pentanol

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Pentanol to (R)-(-)-2-Pentanol Executive Summary & Scope Enantiopure (R)-(-)-2-pentanol is a critical chiral building block utilized in the synthesis of active...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Pentanol to (R)-(-)-2-Pentanol

Executive Summary & Scope

Enantiopure (R)-(-)-2-pentanol is a critical chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including intermediates for targeted anti-Alzheimer’s therapeutics[1][2]. While traditional asymmetric synthesis can be resource-intensive, biocatalytic kinetic resolution offers a highly scalable, stereoselective, and environmentally benign alternative.

This application note details a robust, self-validating protocol for the enzymatic kinetic resolution of racemic (R,S)-2-pentanol to isolate the target (R)-(-)-2-pentanol. The workflow leverages the exceptional stereoselectivity of Candida antarctica lipase B (CALB), commercially available as the immobilized preparation Novozym 435[1][3].

Mechanistic Grounding & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are selected, rather than merely following a recipe. The success of this protocol relies on three interconnected mechanistic pillars:

  • Stereochemical Rationale (The Kazlauskas Rule): The enantioselectivity of CALB is governed by the spatial architecture of its active site. According to the empirical Kazlauskas rule for secondary alcohols, the enzyme's stereospecific pocket preferentially accommodates the enantiomer where the medium substituent (methyl) and large substituent (propyl) are oriented to minimize steric clash[4][5]. For 2-pentanol, this strictly favors the acylation of the (R)-enantiomer. Consequently, the (R)-enantiomer is converted to an ester, while the (S)-enantiomer remains unreacted[6].

  • Thermodynamic Driving Force (Acyl Donor Selection): Vinyl acetate is deliberately chosen over standard alkyl esters (like ethyl acetate). The enzymatic transesterification yields vinyl alcohol as a leaving group, which instantaneously tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible, shifting the reaction equilibrium entirely toward product formation and preventing the reverse hydrolysis reaction[1].

  • Kinetic Pathway (Ping-Pong Bi-Bi Mechanism): The reaction follows a Ping-Pong Bi-Bi kinetic model[1]. CALB first binds vinyl acetate, forming a covalent acyl-enzyme intermediate at the catalytic Ser105 residue, followed by the release of acetaldehyde. Subsequently, (R)-2-pentanol binds and attacks the intermediate, forming (R)-2-pentyl acetate[7]. Novozym 435 is specifically utilized because the immobilization matrix protects the enzyme from deactivation caused by acetaldehyde (which can otherwise form Schiff bases with lysine residues)[1].

Quantitative Data & Optimization Parameters

To ensure reproducibility and high enantiomeric excess (ee), the reaction parameters must be tightly controlled. The following table summarizes the optimized conditions and their causal impact on the system.

ParameterOptimal ConditionCausality / Impact
Biocatalyst Novozym 435 (CALB)High stability against the acetaldehyde byproduct; delivers an exceptional enantiomeric ratio (E-value > 200)[8].
Acyl Donor Vinyl Acetate (1.0 - 1.5 eq)Ensures irreversible transesterification via tautomerization[1].
Solvent n-Hexane or n-HeptaneNon-polar environment preserves the enzyme's essential hydration shell, preventing denaturation while maximizing substrate solubility[9].
Temperature 30 °C – 40 °CBalances rapid reaction kinetics with long-term enzyme thermal stability[1].
Agitation 150 – 200 rpmMinimizes external mass transfer resistance without mechanically shearing the acrylic resin support[6].
Target Conversion ~50%Critical threshold required to achieve >99% ee for the unreacted alcohol and >98% ee for the ester product[10].

Step-by-Step Experimental Protocol

Because CALB selectively acylates the (R)-enantiomer, the target (R)-(-)-2-pentanol is temporarily converted into (R)-2-pentyl acetate. The protocol is therefore divided into three phases: Acylation, Separation, and Hydrolysis.

Phase 1: Enzymatic Acylation (Kinetic Resolution)
  • Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 100 mmol (8.82 g) of racemic (R,S)-2-pentanol in 200 mL of anhydrous n-hexane.

  • Activation: Add 120 mmol (10.33 g) of vinyl acetate to the solution.

  • Catalysis: Introduce 1.0 g of Novozym 435 (immobilized CALB) to initiate the reaction[1][3].

  • Incubation: Seal the flask and incubate at 35 °C with constant agitation at 150 rpm.

  • Self-Validating Quality Control (IPQC): Monitor the reaction strictly via chiral Gas Chromatography (e.g., using a β -Dex 120 capillary column). Calculate the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ). The system validates itself if the calculated E-value remains constant (>200) across time points.

  • Termination: Halt the reaction at exactly ~50% conversion (typically 6–8 hours) by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme[11]. Wash the recovered enzyme with cold hexane for future reuse.

Phase 2: Separation & Isolation
  • Concentration: Remove the n-hexane and residual acetaldehyde from the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5).

  • Fractionation: The less polar (R)-2-pentyl acetate will elute first, followed by the more polar unreacted (S)-(+)-2-pentanol. Collect and pool the fractions containing pure (R)-2-pentyl acetate. Evaporate the solvent to yield the intermediate ester.

Phase 3: Chemical Hydrolysis to (R)-(-)-2-Pentanol
  • Hydrolysis: Dissolve the isolated (R)-2-pentyl acetate in 50 mL of methanol. Add 50 mL of a 2M aqueous NaOH solution.

  • Cleavage: Stir the biphasic mixture vigorously at room temperature for 4 hours until TLC or GC confirms the complete disappearance of the ester[6].

  • Extraction: Extract the aqueous mixture with diethyl ether ( 3×50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Perform a final short-path distillation to yield enantiopure (R)-(-)-2-pentanol ( ee>98% ).

Workflow Visualization

G Racemate Racemic (R,S)-2-Pentanol + Vinyl Acetate Enzyme Novozym 435 (CALB) in n-Hexane (30-50°C) Racemate->Enzyme Reaction Enzymatic Acylation (Ping-Pong Bi-Bi Mechanism) Enzyme->Reaction Mixture Reaction Mixture (~50% Conversion) Reaction->Mixture Separation Chromatographic Separation or Fractional Distillation Mixture->Separation Filter Enzyme Ester (R)-2-Pentyl Acetate (ee > 98%) Separation->Ester Alcohol (S)-(+)-2-Pentanol (Unreacted, ee > 99%) Separation->Alcohol Hydrolysis Chemical Hydrolysis (NaOH / MeOH / H2O) Ester->Hydrolysis Target Target Product: (R)-(-)-2-Pentanol Hydrolysis->Target Extraction

Workflow for the kinetic resolution of racemic 2-pentanol to (R)-(-)-2-pentanol.

References

  • Soyer, A. M., et al. "Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol." Industrial & Engineering Chemistry Research (2011). URL:[Link]

  • Patel, R. N., et al. "Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica." Journal of the American Oil Chemists' Society (2000). URL:[Link]

  • Soyer, A. M., et al. "Mathematical modeling of a continuous-flow packed-bed reactor with immobilized lipase for kinetic resolution of (R,S)-2-pentanol." Turkish Journal of Chemistry (2020). URL:[Link]

Sources

Application

Application Note: Enantioselective Synthesis of (R)-(-)-2-Pentanol via Biocatalytic Asymmetric Reduction

Executive Summary (R)-(-)-2-Pentanol is a high-value chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including 1[1]. While classical chemocatalytic asymmetric hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-2-Pentanol is a high-value chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including 1[1]. While classical chemocatalytic asymmetric hydrogenation relies on heavy transition metals (e.g., Ruthenium) and high-pressure hydrogen gas, modern process chemistry increasingly favors biocatalysis. This application note details a robust, highly enantioselective (>99.5% ee), and scalable protocol for the asymmetric reduction of 2-pentanone using Lactobacillus brevis Alcohol Dehydrogenase (LbADH).

Mechanistic Principles & Causality

To achieve high stereofidelity and process economy, this protocol leverages a substrate-coupled cofactor regeneration system. Understanding the causality behind the reaction components is critical for scaling and troubleshooting:

  • Stereocontrol via the Anti-Prelog Rule : Unlike many yeast-derived alcohol dehydrogenases that follow Prelog's rule to yield (S)-alcohols, LbADH is a strictly2[2]. The enzyme's binding pocket forces the bulky propyl group and the smaller methyl group of 2-pentanone into a specific orientation, ensuring that hydride transfer from NADPH occurs exclusively at the Re-face of the carbonyl carbon, yielding 3[3].

  • Cofactor Regeneration & Co-solvent Dynamics : Stoichiometric use of NADPH is economically unfeasible. Therefore,4[4]. LbADH oxidizes IPA to acetone, concomitantly reducing NADP+ back to NADPH. The addition of 10-15% v/v IPA also increases the aqueous solubility of the hydrophobic 2-pentanone substrate.

  • Thermodynamic Equilibrium Shifting : The redox potentials of the IPA/acetone and 2-pentanol/2-pentanone pairs are nearly identical, making the reaction equilibrium-limited. To drive the reaction toward >98% conversion, a continuous5[5], exploiting Le Chatelier's principle.

Experimental Protocol: Self-Validating Biocatalytic Workflow

This methodology includes built-in In-Process Controls (IPC) to ensure the system is self-validating and that thermodynamic equilibrium is actively being shifted.

Materials & Reagents
  • Substrate : 2-Pentanone (>99% purity)

  • Biocatalyst : Recombinant Lactobacillus brevis ADH (LbADH), lyophilized powder

  • Cofactor : NADP+ (Sodium salt)

  • Co-substrate/Solvent : Isopropanol (IPA, HPLC grade)

  • Buffer : 100 mM Potassium phosphate buffer, pH 7.0, supplemented with 1 mM MgCl₂

  • Extraction Solvent : Ethyl acetate

Step-by-Step Methodology

Step 1: Buffer and Cofactor Preparation Prepare 85 mL of 100 mM potassium phosphate buffer and adjust to pH 7.0. Add 1 mM MgCl₂. Causality: LbADH requires Mg²⁺ ions to maintain the structural integrity of its Rossmann-fold domain. A pH of 7.0 provides the optimal balance between enzyme stability and the thermodynamic equilibrium of the ketone reduction.

Step 2: Enzyme Solubilization In a 250 mL jacketed glass reactor equipped with an overhead stirrer, add the 85 mL of buffer. Dissolve 50 mg of NADP+ and 100 mg of LbADH. Stir gently at 150 rpm at 30 °C until the solution is completely clear.

Step 3: Co-solvent and Substrate Addition Add 15 mL of Isopropanol (IPA) to the reactor. Allow the mixture to stir for 5 minutes. Subsequently, add 2.0 g (~23.2 mmol) of 2-Pentanone dropwise. Causality: IPA must be added before the 2-pentanone. This primes the enzyme by converting the available NADP+ to NADPH, preventing potential substrate inhibition caused by high local concentrations of the unreduced ketone.

Step 4: Reaction Execution & Equilibrium Shifting Seal the reactor but leave a controlled vent. Maintain the internal temperature at exactly 30 °C. Initiate a gentle nitrogen sweep (approx. 50 mL/min) through the headspace, venting the exhaust through a cold trap. Causality: Acetone (b.p. 56 °C) is highly volatile compared to the aqueous buffer. The nitrogen sweep continuously strips acetone from the reaction matrix, preventing the reverse oxidation reaction and driving the conversion of 2-pentanone to completion.

Step 5: In-Process Control (IPC) - Self-Validation At t = 2, 4, and 8 hours, withdraw a 100 µL aliquot from the reactor. Extract the aliquot with 200 µL of ethyl acetate, vortex, and centrifuge at 10,000 x g for 1 minute. Analyze the organic layer via GC-FID equipped with a chiral stationary phase (e.g., CP-Chirasil-Dex CB). Validation Metric: The reaction is proceeding correctly if the 2-pentanone peak decreases while the (R)-(-)-2-pentanol peak increases, with the (S)-enantiomer remaining undetectable.

Step 6: Downstream Processing (DSP) Once GC-FID confirms >98% conversion (typically 12–16 hours), terminate the reaction. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). If a protein emulsion forms, filter the biphasic mixture through a thin pad of Celite.

Step 7: Purification Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure (Note: 2-pentanol is volatile, b.p. 119 °C; do not exceed 30 °C on the rotary evaporator). Perform a short-path vacuum distillation to isolate pure (R)-(-)-2-pentanol.

Data Presentation: Method Comparison

The following table summarizes the quantitative performance metrics of the biocatalytic LbADH approach compared to traditional chemocatalytic methods [derived from 6[6] and 2[2]].

ParameterBiocatalysis (LbADH / IPA)Chemocatalysis (Ru-BINAP / H₂)
Catalyst Loading ~0.5 wt% (Enzyme)0.1 - 1.0 mol% (Ru complex)
Operating Conditions 30 °C, Atmospheric Pressure25-50 °C, 10-50 bar H₂
Enantiomeric Excess (ee) > 99.5% (R) 90 - 95% (R)
Conversion Yield > 98% (with Acetone sweep)> 95%
Environmental Impact Low (Aqueous, biodegradable)High (Heavy metals, high pressure)
Downstream Complexity Simple liquid-liquid extractionRequires metal scavenging (e.g., SiliaMetS)

Mandatory Visualization

BiocatalyticCycle Ketone 2-Pentanone LbADH_red LbADH (Reduction) Ketone->LbADH_red Alcohol (R)-(-)-2-Pentanol IPA Isopropanol LbADH_ox LbADH (Oxidation) IPA->LbADH_ox Acetone Acetone LbADH_red->Alcohol NADP NADP+ LbADH_red->NADP LbADH_ox->Acetone NADPH NADPH + H+ LbADH_ox->NADPH NADPH->LbADH_red NADP->LbADH_ox

Coupled biocatalytic cycle of LbADH for (R)-(-)-2-pentanol synthesis with IPA cofactor regeneration.

References

  • Controlling Substrate Specificity and Stereospecificity of Alcohol Dehydrogenases | ACS Catalysis Source: ACS Publications URL:[Link]

  • Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol Source: ACS Publications URL:[Link]

  • Analysis of factors influencing enzyme activity and stability in the solid state Source: Heinrich-Heine-Universität Düsseldorf URL: [Link]

  • Biotransformation of halogenated compounds by lyophilized cells of Rhodococcus erythropolis in a continuous solid–gas biofilter Source: ResearchGate URL: [Link]

  • Coupled oxidation–reduction of butanol–hexanal by resting Rhodococcus erythropolis NCIMB 13064 cells in liquid and gas phase Source: CORE URL:[Link]

Sources

Method

Application Notes and Protocols for the Biocatalytic Production of (R)-(-)-2-Pentanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract (R)-(-)-2-pentanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-pentanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for its production often involve harsh reaction conditions, expensive chiral catalysts, and the generation of significant waste. Biocatalytic methods offer a green and sustainable alternative, utilizing the high selectivity and efficiency of enzymes to produce the desired enantiomer with high purity. This document provides a detailed guide to two primary biocatalytic strategies for the large-scale production of (R)-(-)-2-pentanol: Kinetic Resolution of racemic 2-pentanol using lipases and Asymmetric Reduction of 2-pentanone using ketoreductases (KREDs) . We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and discuss key considerations for process optimization and scale-up.

Introduction: The Case for Biocatalysis

The pharmaceutical industry's demand for enantiomerically pure compounds is ever-increasing, as the therapeutic efficacy and safety of a drug are often linked to a specific stereoisomer. (R)-(-)-2-pentanol serves as a crucial intermediate in the synthesis of various bioactive molecules. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, presents a compelling alternative to conventional chemical synthesis.[1][2] The advantages of biocatalysis are numerous and include:

  • High Enantioselectivity: Enzymes can distinguish between enantiomers with remarkable precision, leading to products with high enantiomeric excess (ee).[1]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and minimizing side reactions like racemization and degradation.[1][3][4]

  • Environmental Sustainability: By replacing hazardous reagents and organic solvents, biocatalysis aligns with the principles of green chemistry, leading to more environmentally friendly manufacturing processes.[5][6]

  • Cost-Effectiveness: The reusability of enzymes, particularly when immobilized, and the potential for whole-cell biocatalysis can significantly reduce production costs.[7]

This guide will equip researchers with the foundational knowledge and practical protocols to implement biocatalytic methods for the production of (R)-(-)-2-pentanol in a laboratory and pilot-scale setting.

Strategy 1: Kinetic Resolution of Racemic 2-Pentanol via Lipase-Catalyzed Transesterification

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, a lipase. Lipases are a class of enzymes that catalyze the hydrolysis of esters but can also be used for esterification and transesterification reactions in non-aqueous media.[8]

Principle of the Method

In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the racemic 2-pentanol at a much faster rate than the other. This results in a mixture containing the acylated (S)-2-pentanol (as an ester) and the unreacted (R)-(-)-2-pentanol. The two can then be easily separated based on their different physical properties. The theoretical maximum yield for the desired (R)-enantiomer in a kinetic resolution is 50%.[9]

The reaction mechanism often follows a Ping-Pong Bi-Bi model, where the lipase first reacts with the acyl donor to form an acyl-enzyme intermediate, which then acylates the alcohol.[10][11]

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic 2-pentanol.

Kinetic_Resolution_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Downstream Processing Racemic_2_Pentanol Racemic 2-Pentanol Reaction_Vessel Stirred Tank Reactor Racemic_2_Pentanol->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Solvent Organic Solvent (e.g., Heptane) Solvent->Reaction_Vessel Sampling Periodic Sampling Reaction_Vessel->Sampling GC_Analysis GC Analysis (Conversion & ee) Sampling->GC_Analysis Filtration Filtration (Remove Lipase) GC_Analysis->Filtration Separation Separation (e.g., Distillation) Filtration->Separation R_Pentanol (R)-(-)-2-Pentanol Separation->R_Pentanol S_Ester (S)-2-Pentyl Acetate Separation->S_Ester

Caption: Workflow for lipase-catalyzed kinetic resolution of 2-pentanol.

Detailed Protocol: Lipase-Catalyzed Resolution

Materials:

  • Racemic 2-pentanol

  • Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • n-Heptane (or other suitable organic solvent)

  • Molecular sieves (4 Å, activated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Stirred tank reactor with temperature control

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Reactor Setup: To a 1 L stirred tank reactor, add 500 mL of n-heptane, 50 g of racemic 2-pentanol, and 10 g of activated molecular sieves.

  • Temperature Equilibration: Equilibrate the reactor contents to the desired reaction temperature (e.g., 30°C) with gentle stirring.

  • Enzyme Addition: Add 10 g of immobilized lipase (e.g., Novozym 435) to the reactor.

  • Reaction Initiation: Add 0.55 molar equivalents of vinyl acetate to initiate the transesterification reaction.

  • Reaction Monitoring: Periodically withdraw small samples (e.g., 0.1 mL) from the reaction mixture. Quench the reaction in the sample with a small amount of a lipase denaturant (e.g., ethanol). Analyze the sample by chiral GC to determine the conversion and the enantiomeric excess (ee) of the remaining (R)-(-)-2-pentanol.

  • Reaction Termination: Once the reaction reaches approximately 50% conversion (which should correspond to a high ee for the unreacted alcohol), stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and stored for reuse.[7]

  • Work-up:

    • Wash the organic phase with a 5% sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Separate the (R)-(-)-2-pentanol from the (S)-2-pentyl acetate by fractional distillation.

Data Presentation
ParameterValue
SubstrateRacemic 2-pentanol
EnzymeImmobilized Candida antarctica Lipase B
Acyl DonorVinyl Acetate
Solventn-Heptane
Temperature30°C
Conversion~50%
Enantiomeric Excess (ee) of (R)-2-pentanol>99%[12]
Yield of (R)-2-pentanol~45% (after purification)

Strategy 2: Asymmetric Reduction of 2-Pentanone using Ketoreductases (KREDs)

Asymmetric reduction of a prochiral ketone offers a more direct route to a single enantiomer of the desired alcohol, with a theoretical maximum yield of 100%. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[3][4][13]

Principle of the Method

KREDs utilize a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to reduce the carbonyl group of 2-pentanone.[6] The enzyme's chiral active site directs the hydride attack to one face of the ketone, resulting in the formation of predominantly one enantiomer of 2-pentanol. A critical aspect of this process is the in-situ regeneration of the expensive cofactor (NADH/NADPH). This is often achieved by using a co-substrate and a second enzyme system or by using a whole-cell biocatalyst that has the necessary metabolic machinery for cofactor regeneration.[3][14] A common and cost-effective method for cofactor recycling is the "substrate-coupled" approach, where a sacrificial alcohol like isopropanol is used as the co-substrate.[14] The KRED itself oxidizes the isopropanol to acetone, regenerating the NADPH.[6]

Experimental Workflow

The following diagram outlines the workflow for the asymmetric reduction of 2-pentanone using a KRED, highlighting the crucial cofactor regeneration cycle.

Asymmetric_Reduction_Workflow cluster_0 Bioreduction cluster_1 Cofactor Regeneration cluster_2 Process Pentanone 2-Pentanone KRED Ketoreductase (KRED) Pentanone->KRED RPentanol (R)-(-)-2-Pentanol KRED->RPentanol Reduction NADP NADP+ KRED->NADP Cofactor Consumed Acetone Acetone KRED->Acetone Oxidation Isopropanol Isopropanol NADPH NADPH NADPH->KRED Cofactor Supplied NADPH->NADP NADP->NADPH Regeneration Isopropanol->KRED Whole_Cell Whole-Cell Biocatalyst (e.g., E. coli expressing KRED)

Caption: Asymmetric reduction of 2-pentanone with cofactor regeneration.

Detailed Protocol: Whole-Cell Bioreduction

This protocol utilizes a whole-cell biocatalyst, such as E. coli engineered to overexpress a suitable (R)-selective ketoreductase. Whole-cell systems are often preferred for large-scale processes as they provide a protected environment for the enzyme and contain the necessary machinery for cofactor regeneration.[15][16]

Materials:

  • E. coli strain overexpressing an (R)-selective KRED (e.g., from Lactobacillus kefir)

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer (e.g., IPTG)

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • 2-Pentanone

  • Isopropanol (co-solvent and co-substrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Cell Culture and Induction:

    • Inoculate a starter culture of the recombinant E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet with phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation:

    • In a suitable reaction vessel, combine the cell suspension with glucose (as an energy source, e.g., 1% w/v) and isopropanol (as a co-solvent and co-substrate for cofactor regeneration, e.g., 10% v/v).

    • Add 2-pentanone to the desired substrate concentration (e.g., 100 g/L). Note: Substrate may need to be added fed-batch to avoid toxicity to the cells.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.[17]

  • Reaction Monitoring:

    • Periodically take samples and extract with an equal volume of ethyl acetate.

    • Analyze the organic phase by chiral GC to determine the conversion of 2-pentanone and the enantiomeric excess of (R)-(-)-2-pentanol.

  • Product Isolation:

    • Once the reaction is complete (as determined by GC analysis), separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-(-)-2-pentanol.

  • Purification:

    • Purify the crude product by distillation to obtain high-purity (R)-(-)-2-pentanol.

Data Presentation
ParameterValue
BiocatalystWhole-cell E. coli expressing KRED
Substrate2-Pentanone
Cofactor RegenerationIsopropanol (substrate-coupled)
pH7.0
Temperature30°C
Conversion>99%
Enantiomeric Excess (ee)>99%
Isolated Yield~95%

Considerations for Large-Scale Production

Transitioning from laboratory-scale experiments to large-scale industrial production requires careful consideration of several factors:

  • Enzyme/Cell Immobilization: For both lipases and KREDs, immobilization onto a solid support can significantly enhance stability, facilitate catalyst recovery and reuse, and enable continuous processing.[7][18][19][20] Common immobilization techniques include adsorption, covalent binding, and entrapment.[18][20]

  • Downstream Processing: The development of an efficient and scalable downstream processing strategy is crucial for obtaining a high-purity product. This may involve techniques such as liquid-liquid extraction, distillation, and chromatography.

  • Process Optimization: Key reaction parameters such as substrate and catalyst loading, temperature, pH, and solvent system should be optimized to maximize productivity and minimize costs.

  • Techno-Economic Analysis: A thorough techno-economic analysis is necessary to evaluate the commercial viability of the biocatalytic process compared to existing chemical routes.

Conclusion

Biocatalytic methods provide powerful and sustainable pathways for the large-scale production of (R)-(-)-2-pentanol. Both kinetic resolution using lipases and asymmetric reduction using ketoreductases offer excellent enantioselectivity. The choice between these two strategies will depend on factors such as the desired yield, the cost of the starting material (racemic alcohol vs. ketone), and the availability of a suitable enzyme. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and implement these green and efficient synthetic routes.

References

  • Practical Application of Recombinant Whole-Cell Biocatalysts for the Manufacturing of Pharmaceutical Intermediates Such as Chiral Alcohols.
  • Yin, J. et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Bioresources and Bioprocessing, 9(1), 73. Available from: [Link]

  • Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol.
  • Applications of Whole Cell Biotransformations for the Production of Chiral Alcohols. CORE.
  • Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol.
  • Gooding, O. W. et al. (2009). Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol. Organic Process Research & Development, 14(1), 119-125. Available from: [Link]

  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Semantic Scholar.
  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols.
  • Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol.
  • Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols. PMC - NIH.
  • Kinetics of Lipase Catalyzed Resolution of Racemic Alcohols by Reversible Interesterification: Bioc
  • Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol.
  • Goldberg, K. et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248. Available from: [Link]

  • Immobilization of Enzymes: Methods and Applic
  • Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol.
  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020).
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 48(1), 1-15. Available from: [Link]

  • Datta, S. et al. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1-9. Available from: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
  • Biocatalytic Conversion of Short-Chain Fatty Acids to Corresponding Alcohols in Escherichia coli. PSE Community.org.
  • Qayed, W. S. et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Hybrid Organo- and Biocatalytic Process for the Asymmetric Transformation of Alcohols into Amines in Aqueous Medium.
  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isol
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. SciSpace.
  • Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous oper
  • A Comprehensive Guide to Enzyme Immobiliz
  • Bornscheuer, U. T. et al. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 59(1), 88-119. Available from: [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. Publication Server of the University of Greifswald.
  • Immobilization of two endoglucanases
  • Sheldon, R. A. & van Pelt, S. (2013). Immobilised enzymes in biorenewables production. Chemical Society Reviews, 42(15), 6223-6235. Available from: [Link]

  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted P

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for isolating high-purity (R)-(-)-2-pentanol

Technical Support Center: High-Purity (R)-(-)-2-Pentanol Isolation Welcome to the technical support center for the purification of (R)-(-)-2-pentanol. This guide provides in-depth troubleshooting advice and frequently as...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity (R)-(-)-2-Pentanol Isolation

Welcome to the technical support center for the purification of (R)-(-)-2-pentanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, you will find detailed information on overcoming common challenges encountered during the isolation of high-purity (R)-(-)-2-pentanol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Section 1: Foundational Concepts & Technique Selection

The primary challenge in isolating (R)-(-)-2-pentanol is its nature as one of a pair of enantiomers. Enantiomers possess identical physical properties such as boiling point and solubility in achiral environments, making their separation by standard techniques like simple distillation impossible.[3] Therefore, purification strategies must rely on chiral recognition.

FAQ: Which purification technique should I choose?

The optimal technique depends on several factors: the required enantiomeric excess (ee), the scale of the purification, available equipment, and the cost-benefit analysis of the process.

Technique Typical ee (%) Scale Principle Primary Advantage Common Challenges
Enzymatic Kinetic Resolution >95% (for unreacted alcohol)Lab to IndustrialSelective reaction of one enantiomerHigh selectivity, mild conditionsMax 50% theoretical yield, enzyme removal
Preparative Chiral HPLC/SFC >99%Lab to PilotDifferential interaction with a Chiral Stationary Phase (CSP)Highest purity achievable, direct separationHigh cost, solvent consumption, low throughput
Diastereomeric Esterification & Fractional Distillation Variable (depends on ester)Lab to IndustrialConversion to diastereomers with different physical propertiesLower cost, scalableRequires additional reaction steps, potential racemization
Workflow for Technique Selection

Below is a decision-making workflow to guide your choice of purification strategy.

G start Start: Racemic (R,S)-2-Pentanol Mixture req_ee Is >99.5% ee required? start->req_ee scale What is the scale? req_ee->scale No hplc Preparative Chiral HPLC / SFC req_ee->hplc Yes enzymatic Enzymatic Kinetic Resolution scale->enzymatic < 1 kg (Lab) distillation Diastereomeric Esterification + Distillation scale->distillation > 1 kg (Pilot/Industrial) end_hplc High-Purity (R)- or (S)-2-Pentanol hplc->end_hplc end_enzymatic High-Purity Unreacted Enantiomer (Max 50% Yield) enzymatic->end_enzymatic end_distillation Separated Diastereomers -> Hydrolysis -> (R)- and (S)-2-Pentanol distillation->end_distillation

Caption: Decision workflow for selecting a purification method.

Section 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the racemic alcohol. This leaves the unreacted alcohol enriched in the other enantiomer. For 2-pentanol, lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are highly effective.[4][5][6] The enzyme selectively catalyzes the acylation of (S)-2-pentanol, leaving the desired (R)-2-pentanol unreacted and therefore enantioenriched.[5]

Troubleshooting & FAQs: Enzymatic Resolution

Q1: My reaction has stopped at ~50% conversion, but the enantiomeric excess (ee) of my remaining (R)-(-)-2-pentanol is lower than expected. What went wrong?

This is a common issue and can stem from several factors related to the reaction's enantioselectivity, often quantified by the Enantiomeric Ratio (E-value).[7]

  • Cause 1: Low Enzyme Selectivity (Low E-value): The inherent selectivity of the enzyme for your specific substrate under the chosen conditions may be insufficient.

    • Solution:

      • Lower the Temperature: Reducing the reaction temperature often increases enantioselectivity, though it will slow the reaction rate.[8] Conduct a screening study between 25°C and 40°C.

      • Screen Solvents: The solvent can significantly impact enzyme conformation and selectivity.[8] Test a range of non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE).

      • Change the Acyl Donor: While vinyl acetate is common, other acyl donors like succinic anhydride have been shown to dramatically increase E-values for certain lipases and alcohols.[4][5]

  • Cause 2: Enzyme Deactivation: The enzyme may have lost activity during the reaction.

    • Solution: Ensure the enzyme has been stored correctly and is from a reliable supplier. Confirm that all reagents are anhydrous, as water can affect lipase activity in organic media.

  • Cause 3: Racemization: Although unlikely for 2-pentanol under standard enzymatic conditions, ensure the pH is not highly acidic or basic during workup, which could potentially cause racemization.[8]

Q2: How do I effectively separate the unreacted (R)-(-)-2-pentanol from the newly formed (S)-ester after the reaction?

  • Answer: The most straightforward method is liquid-liquid extraction, followed by distillation or chromatography.

    • Quench and Filter: First, filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

    • Extraction: If an acyl donor like succinic anhydride was used, the resulting monoester is acidic. A simple extraction with an aqueous base (e.g., NaHCO₃ solution) will pull the ester into the aqueous layer, leaving the unreacted alcohol in the organic phase.[5][9] If vinyl acetate was used, the resulting 2-pentyl acetate is neutral. Separation can be achieved via fractional distillation, as the boiling point of 2-pentyl acetate (~134°C) is sufficiently different from 2-pentanol (~119°C).[1][10]

    • Final Purification: A final distillation of the organic layer will yield purified (R)-(-)-2-pentanol.

Q3: The theoretical maximum yield for a kinetic resolution is 50%. Is there any way to get a higher yield of the (R)-enantiomer?

  • Answer: Yes, this can be achieved through a process called Dynamic Kinetic Resolution (DKR). In DKR, the "undesired" (S)-enantiomer is continuously racemized back to the racemic mixture in situ while the kinetic resolution is occurring. This allows the enzyme to eventually convert nearly 100% of the starting material into the desired acylated product. For obtaining (R)-2-pentanol, you would need a process that selectively acylates the (R)-enantiomer while racemizing the (S)-enantiomer. This is a more advanced technique requiring a compatible racemization catalyst that does not interfere with the enzyme.

Protocol: Enzymatic Kinetic Resolution of (R,S)-2-Pentanol

This protocol is a starting point and should be optimized for your specific setup.

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen), add racemic 2-pentanol (1.0 eq), an anhydrous non-polar solvent (e.g., MTBE, 5 mL/mmol of alcohol), and immobilized Candida antarctica Lipase B (Novozym 435, ~20 mg/mmol of alcohol).

  • Acylation: Add vinyl acetate (0.6 eq) as the acylating agent. Using slightly less than a full equivalent of the acylating agent for the enantiomer to be removed prevents over-reaction.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing the sample by chiral Gas Chromatography (GC) or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of the remaining alcohol.

  • Workup: Once ~50% conversion is reached, filter the enzyme from the reaction mixture. Wash the enzyme with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of (R)-2-pentanol and (S)-2-pentyl acetate by fractional distillation or column chromatography.

Section 3: Preparative Chiral Chromatography (HPLC/SFC)

For achieving the highest possible enantiomeric purity (>99.5% ee), preparative chiral chromatography is the method of choice.[11] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus separate. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective. SFC is often preferred for preparative scale due to faster separations and reduced solvent usage.[12]

Troubleshooting & FAQs: Preparative Chiral Chromatography

Q1: I'm seeing poor peak resolution or peak tailing on my preparative column. How can I improve the separation?

  • Cause 1: Incorrect Mobile Phase/CSP Combination: The selectivity between the enantiomers is highly dependent on the combination of the CSP and the mobile phase.

    • Solution: Perform a column screening study at the analytical scale first.[13] Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives like Chiralcel® or Chiralpak® series) are excellent starting points for alcohols.[13] Screen different mobile phases, typically mixtures of an alkane (like heptane or hexane) and an alcohol modifier (like isopropanol or ethanol).[13]

  • Cause 2: Column Overload: Injecting too much sample onto the column is a common cause of poor peak shape in preparative chromatography.

    • Solution: Perform a loading study. Gradually increase the injection volume/concentration while monitoring the resolution. Find the maximum loading capacity where resolution is still acceptable for your purity requirements.

  • Cause 3: Low Column Efficiency: The column itself may be compromised.

    • Solution: Check for high backpressure, which could indicate a blocked frit.[14] If the column is old, its performance may have degraded. Try flushing the column or, if necessary, replace it.

Q2: My sample is not very soluble in the normal-phase mobile phase (e.g., hexane/isopropanol). What are my options?

  • Answer: This is a critical consideration for preparative scale work where high concentrations are needed.[15]

    • Change the Modifier: Increase the percentage of the alcohol modifier in the mobile phase. This will decrease retention time but may improve solubility.

    • Use a Different Mobile Phase System: Some CSPs can be operated in "polar organic mode" using mobile phases like acetonitrile/methanol, which may better dissolve your sample.[15]

    • Consider SFC: Supercritical CO₂, the primary mobile phase in SFC, has different solvating properties and is often effective for compounds that are challenging in HPLC.[12]

Diagram: Chiral Chromatography Workflow

G cluster_0 Phase 1: Method Development (Analytical Scale) cluster_1 Phase 2: Scale-Up & Purification (Preparative Scale) a_start Racemic Sample a_screen Screen CSPs & Mobile Phases (e.g., Heptane/IPA, Heptane/EtOH) a_start->a_screen a_check Resolution (Rs) > 1.5? a_screen->a_check a_check->a_screen No, try new CSP a_optimize Optimize Mobile Phase Ratio & Flow Rate a_check->a_optimize Yes a_end Optimized Analytical Method a_optimize->a_end p_start Optimized Analytical Method p_load Perform Loading Study on Prep Column p_start->p_load p_run Run Preparative Separation p_load->p_run p_collect Collect Fractions p_run->p_collect p_analyze Analyze Fractions for Purity & ee p_collect->p_analyze p_pool Pool Pure Fractions & Evaporate p_analyze->p_pool p_end Isolated High-Purity (R)-(-)-2-Pentanol p_pool->p_end

Caption: Workflow for preparative chiral chromatography.

References

  • ResearchGate. Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. Available at: [Link]

  • PubMed. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Available at: [Link]

  • PMC. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Available at: [Link]

  • Google Patents. US4874473A - Separation of diastereomers by extractive distillation.
  • MDPI. Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584. Available at: [Link]

  • PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available at: [Link]

  • ResearchGate. Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Available at: [Link]

  • Chiral Technologies. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available at: [Link]

  • MDPI. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Available at: [Link]

  • ACS Publications. Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol. Available at: [Link]

  • Chromatography Today. Trouble with chiral separations. Available at: [Link]

  • PMC. Reply to Frański, R. Comment on “Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584”. Available at: [Link]

  • Synthesis with Catalysts PVT LTD. (R)-2-Pentanol. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Journal of the American Chemical Society. Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Available at: [Link]

  • The Chemistry Blog. What is Fractional Distillation?. Available at: [Link]

  • Wikipedia. Fractional distillation. Available at: [Link]

  • ResearchGate. Effective use of preparative chiral HPLC in a preclinical drug synthesis. Available at: [Link]

  • SlidePlayer. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • YMC America. Chiral Prep Chromatography Utilizing Twin-Column Technology. Available at: [Link]

  • Wikipedia. Kinetic resolution. Available at: [Link]

  • Almac. Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Available at: [Link]

  • PubMed. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Available at: [Link]

  • Biocatalysis. Kinetic Resolution of Enantiomers. Available at: [Link]

  • STEM - Unipd. Practical Considerations in Kinetic Resolution Reactions. Available at: [Link]

  • Jack Westin. Distillation - Separations And Purifications - MCAT Content. Available at: [Link]

  • MDPI. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Available at: [Link]

  • YouTube. Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Available at: [Link]

  • MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Google Patents. CN104478661A - Method for preparing 2-pentanol and 3-pentanol mixture from 2-pentene.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral Recognition Capabilities of (R)-(-)-2-pentanol and (S)-(+)-2-pentanol

For Researchers, Scientists, and Drug Development Professionals In the realm of stereochemistry, the subtle yet profound differences between enantiomers dictate their interactions with other chiral entities, a phenomenon...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the subtle yet profound differences between enantiomers dictate their interactions with other chiral entities, a phenomenon central to drug efficacy, flavor science, and asymmetric synthesis. This guide provides an in-depth technical comparison of (R)-(-)-2-pentanol and (S)-(+)-2-pentanol, moving beyond their basic physicochemical properties to explore their distinct chiral recognition capabilities. While their roles as chiral analytes are well-documented, this guide also delves into their utility as chiral auxiliaries and the intriguing differences in their biological recognition.

Physicochemical Properties: A Tale of Two Enantiomers

(R)-(-)-2-pentanol and (S)-(+)-2-pentanol share identical physical properties in an achiral environment, such as boiling point, density, and refractive index. Their defining difference lies in their interaction with plane-polarized light, a direct consequence of their opposite three-dimensional arrangements.

Property(R)-(-)-2-pentanol(S)-(+)-2-pentanol
CAS Number 31087-44-226184-62-3
Molecular Formula C₅H₁₂OC₅H₁₂O
Molecular Weight 88.15 g/mol 88.15 g/mol
Boiling Point 119-120 °C118-119 °C
Density 0.809 g/mL at 20 °C0.81 g/mL at 25 °C
Refractive Index n20/D 1.406n20/D 1.406
Optical Rotation [α] -13° (neat)+13° (neat)
Synonyms (2R)-pentan-2-ol, (-)-sec-Amyl alcohol(2S)-pentan-2-ol, (+)-sec-Amyl alcohol

Chiral Recognition in Analytical Separation: The Enantiomers as Analytes

The separation of (R)- and (S)-2-pentanol enantiomers is a critical task in various fields, from quality control in the fragrance industry to metabolic studies. Chiral gas chromatography (GC) is a powerful technique for this purpose, relying on chiral stationary phases (CSPs) to create a diastereomeric interaction that leads to differential retention times.

A notable study by Hu et al. (2022) systematically investigated the separation of 2-pentanol enantiomers using various chiral GC columns. Their findings highlight the crucial role of the CSP in achieving effective chiral recognition.

Experimental Protocol: Chiral GC-MS Separation of 2-Pentanol Enantiomers

This protocol is based on the methodology described by Hu et al. (2022) for the enantiomeric analysis of 2-pentanol in Baijiu.[1]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chiral Capillary Column: CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm) was found to provide the best resolution.[1]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp to 120 °C at a rate of 2 °C/min.

    • Ramp to 210 °C at a rate of 3 °C/min, hold for 1 min.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-350.

Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of sample, add 1 mL of dichloromethane.

  • Vortex for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Collect the organic phase for GC-MS analysis.

Expected Results:

The (R)- and (S)-enantiomers of 2-pentanol will be separated as two distinct peaks with different retention times. The CYCLOSIL-B column, a β-cyclodextrin-based CSP, demonstrated a high-resolution separation (Rs = 1.92), indicating significant chiral recognition of the 2-pentanol enantiomers.[1]

Workflow for Chiral GC-MS Separation of 2-Pentanol Enantiomers.

Biological Chiral Recognition: A Sensory Perspective

The interaction of enantiomers with biological systems, which are inherently chiral, often leads to distinct physiological responses. This is strikingly evident in the sensory perception of (R)- and (S)-2-pentanol. The study by Hu et al. (2022) provides valuable quantitative data on the different odor characteristics and olfactory thresholds of these two enantiomers, a clear demonstration of biological chiral recognition at the molecular level.[1]

Sensory Profile Comparison:

EnantiomerOdor Descriptors
(R)-(-)-2-pentanol Paint, rubber, grease[1][2]
(S)-(+)-2-pentanol Mint, plastic, pungent notes[1][2]

Olfactory Thresholds:

The olfactory threshold is the minimum concentration of a substance that can be detected by the human nose. The significant difference in the thresholds of the 2-pentanol enantiomers underscores the high degree of selectivity of olfactory receptors.

EnantiomerOlfactory Threshold in Pure Water (mg/L)Olfactory Threshold in 46% Ethanol (mg/L)
(R)-(-)-2-pentanol 12.62163.30
(S)-(+)-2-pentanol 3.0378.58

Data sourced from Hu et al. (2022).[1]

The lower olfactory threshold of (S)-(+)-2-pentanol indicates that it is perceived as a more potent odorant than its (R)-enantiomer. This difference in sensory perception is a direct result of the specific interactions between each enantiomer and the chiral olfactory receptors in the nasal epithelium.

G cluster_R (R)-(-)-2-pentanol cluster_S (S)-(+)-2-pentanol R_mol (R)-Enantiomer R_receptor Olfactory Receptor (Chiral) R_mol->R_receptor Weaker Interaction R_signal Weak Signal R_receptor->R_signal R_perception Perception: Paint, Rubber, Grease R_signal->R_perception S_mol (S)-Enantiomer S_receptor Olfactory Receptor (Chiral) S_mol->S_receptor Stronger Interaction S_signal Strong Signal S_receptor->S_signal S_perception Perception: Mint, Plastic, Pungent S_signal->S_perception

Model of Biological Chiral Recognition by Olfactory Receptors.

Chiral Recognition in Asymmetric Synthesis: The Role of Chiral Auxiliaries

Beyond being the subject of chiral analysis, both (R)- and (S)-2-pentanol and their amine analogues serve as valuable chiral building blocks and auxiliaries in asymmetric synthesis.[3] In this context, their inherent chirality is transferred to a prochiral substrate to direct the formation of a new stereocenter with a high degree of stereoselectivity.

The use of a chiral auxiliary, such as (S)-2-pentanamine, involves its temporary incorporation into a molecule to control the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary:
  • Attachment of Chiral Auxiliary: A prochiral substrate is reacted with the chiral auxiliary (e.g., (S)-2-pentanamine) to form a chiral intermediate.

  • Diastereoselective Reaction: The chiral intermediate undergoes a reaction where the steric and electronic properties of the auxiliary direct the approach of a reagent, leading to the preferential formation of one diastereomer.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.

Asymmetric Synthesis using a Chiral Auxiliary.

While specific comparative studies on the efficiency of (R)- vs. (S)-2-pentanol as chiral auxiliaries for the same reaction are not widely available, their use in synthesizing specific enantiomers of target molecules demonstrates their capability to impart chiral information effectively.[3]

Future Perspectives: (R)- and (S)-2-Pentanol as Chiral Selectors

While the roles of (R)- and (S)-2-pentanol as chiral analytes and auxiliaries are established, their application as primary chiral selectors in analytical techniques like HPLC and NMR remains a largely unexplored area. There is a notable absence of commercially available chiral stationary phases directly based on these simple alcohols or studies detailing their use as chiral mobile phase additives or chiral solvating agents for the resolution of other racemates.

This presents an opportunity for future research. The distinct steric arrangements of (R)- and (S)-2-pentanol could potentially be exploited to create novel chiral selectors. Investigations into their derivatization to be covalently bonded to a solid support for HPLC, or their use in non-covalent interactions as chiral solvating agents in NMR, could reveal new avenues for enantiomeric discrimination. Computational modeling could also play a crucial role in predicting their potential for chiral recognition of different classes of compounds.

Conclusion

(R)-(-)-2-pentanol and (S)-(+)-2-pentanol, while possessing identical chemical formulas and connectivity, exhibit distinct personalities in a chiral world. Their differing interactions with chiral stationary phases allow for their effective separation, and their engagement with biological receptors leads to markedly different sensory perceptions. In the realm of asymmetric synthesis, they serve as effective conduits of chiral information.

The direct comparison of their chiral recognition capabilities reveals a significant asymmetry in our current knowledge. While their properties as chiral analytes are well-characterized, their potential as chiral selectors remains an open field of inquiry. The experimental data presented in this guide, particularly the stark contrast in their odor profiles, serves as a powerful reminder of the profound impact of stereochemistry and underscores the potential for these simple chiral alcohols in the development of new methods for enantioselective analysis and synthesis.

References

  • Hu, L., Qiu, S., Dai, Y., Tian, L., & Wei, C. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2584. [Link]

  • BenchChem. (2025). Application Note: Enantioselective Synthesis of α-Branched Amines Utilizing (S)-2-Pentanamine as a Chiral Auxiliary. BenchChem.
  • ResearchGate. (2025). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. ResearchGate. [Link]

Sources

Comparative

Comparing biocatalytic versus chemical synthesis of (R)-(-)-2-pentanol

Title : A Comprehensive Comparison Guide: Biocatalytic vs. Chemical Synthesis of (R)-(-)-2-Pentanol Introduction The synthesis of enantiopure (R)-(-)-2-pentanol is a critical operation in modern drug development, serving...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : A Comprehensive Comparison Guide: Biocatalytic vs. Chemical Synthesis of (R)-(-)-2-Pentanol

Introduction The synthesis of enantiopure (R)-(-)-2-pentanol is a critical operation in modern drug development, serving as a vital chiral intermediate for active pharmaceutical ingredients (APIs), including inhibitors of β-amyloid peptide release targeted for Alzheimer's disease[1]. Achieving high enantiomeric excess (ee) for unfunctionalized aliphatic ketones like 2-pentanone presents unique stereochemical challenges. This guide provides an objective, data-driven comparison between two state-of-the-art methodologies: the biocatalytic asymmetric reduction using engineered dehydrogenases and the chemical asymmetric hydrogenation utilizing transition-metal bifunctional catalysts.

Mechanistic Grounding & Causality

1.1 Biocatalytic Pathway: Engineered Alcohol Dehydrogenases (ADH) Wild-type Secondary Alcohol Dehydrogenase (SADH) from Thermoanaerobacter brockii typically follows Prelog’s rule, delivering a hydride from NADPH to the Re face of 2-pentanone to yield (S)-2-pentanol[2]. However, relying on wild-type enzymes limits access to the (R)-enantiomer. To invert this stereopreference, researchers utilize the SADH S39T mutant. The substitution of serine with threonine at position 39 alters the steric constraints of the active site binding pocket. This precise structural modification forces the ketone to orient its Si face toward the nicotinamide cofactor, resulting in a highly enantioselective reduction to (R)-(-)-2-pentanol[2].

1.2 Chemical Pathway: Ru-Catalyzed Asymmetric Hydrogenation Unfunctionalized ketones like 2-pentanone lack a secondary coordinating heteroatom, making traditional inner-sphere hydrogenation catalysts ineffective. The chemical benchmark for this transformation is the Noyori-type RuCl₂(BINAP)(diamine) complex. This system operates via a metal-ligand bifunctional outer-sphere mechanism[3]. The addition of a strong base (e.g., t-BuOK) deprotonates the diamine ligand to form a 16-electron Ru-amide species, which heterolytically cleaves H₂ to generate the active 18-electron Ru-hydride. The hydride on the ruthenium and the proton on the diamine nitrogen form a six-membered pericyclic transition state with the ketone carbonyl[3]. This synergistic transfer of H⁺ and H⁻ avoids the need for substrate coordination to the metal, achieving exceptional turnover numbers (TON) and enantioselectivity.

1.3 Alternative Route: Enzymatic Kinetic Resolution When starting from racemic 2-pentanol rather than 2-pentanone, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) can be employed for kinetic resolution[1]. Using vinyl acetate as an acyl donor, the lipase selectively acylates one enantiomer, allowing the unreacted (R)-(-)-2-pentanol to be separated via distillation or chromatography. While robust, this method is inherently limited to a maximum 50% theoretical yield of the desired enantiomer[1].

Visualizing the Synthetic Pathways

G Ketone 2-Pentanone (Prochiral) RPentanol (R)-(-)-2-Pentanol (Target) Ketone->RPentanol Biocatalytic Reduction (SADH S39T) Ketone->RPentanol Chemical Hydrogenation (Ru-BINAP/H2) Racemate Racemic 2-Pentanol Racemate->RPentanol Kinetic Resolution (CALB / Hydrolysis) SPentanol (S)-(+)-2-Pentanol (Byproduct) Racemate->SPentanol Acylated Byproduct

Caption: Reaction pathways for the synthesis of (R)-(-)-2-pentanol comparing reduction and resolution.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of the direct asymmetric reduction routes (Biocatalytic vs. Chemical).

ParameterBiocatalytic Reduction (SADH S39T)Chemical Hydrogenation (Ru-BINAP)
Catalyst System Engineered SADH S39T MutantRuCl₂[(R)-BINAP][(R)-DAIPEN]
Typical Yield > 85%> 95%
Enantiomeric Excess (ee) ~95%> 98%
Reaction Conditions Aqueous buffer (pH 7.0), 30°C, 1 atmIsopropanol, 25°C, 50 atm H₂
Cofactor / Additive NADP⁺ (catalytic), Isopropanol (co-solvent)t-BuOK (base)
Scalability Moderate (limited by volumetric productivity)High (industry standard for ton-scale)
Environmental Impact Low (Aqueous, mild conditions, renewable)Moderate (Heavy metal use, high pressure)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each critical step includes the underlying chemical rationale to guide the operator.

Workflow cluster_bio Biocatalytic Route (ADH) cluster_chem Chemical Route (Ru-Catalyst) Start Substrate: 2-Pentanone Bio1 Buffer Preparation (pH 7.0, NADP+, iPrOH) Start->Bio1 Chem1 Catalyst Preparation (RuCl2[(R)-BINAP][(R)-DAIPEN]) Start->Chem1 Bio2 Enzyme Addition (SADH S39T) Bio1->Bio2 Bio3 Incubation (30°C, 24h, Mild Agitation) Bio2->Bio3 Purification Extraction & Chiral GC Analysis Bio3->Purification Chem2 Pressurization (H2 Gas, 50 atm) Chem1->Chem2 Chem3 Reaction (25°C, Base Additive, 12h) Chem2->Chem3 Chem3->Purification Target Pure (R)-(-)-2-Pentanol Purification->Target

Caption: Parallel experimental workflows for biocatalytic and chemical synthesis of (R)-(-)-2-pentanol.

Protocol A: Biocatalytic Asymmetric Reduction (SADH S39T)

  • Buffer & Cofactor Preparation : Prepare a 50 mM Tris-HCl buffer adjusted precisely to pH 7.0. Add NADP⁺ to a final concentration of 0.1 mM. Causality: pH 7.0 maintains the structural integrity of the enzyme while providing optimal protonation states for the active site residues.

  • Substrate & Sacrificial Alcohol Addition : Add 2-pentanone (50 mM) and isopropanol (10% v/v). Causality: Isopropanol acts as a sacrificial secondary alcohol. The enzyme oxidizes isopropanol to acetone, simultaneously regenerating NADPH from NADP⁺. This drives the thermodynamic equilibrium toward the reduction of 2-pentanone.

  • Enzyme Loading : Introduce the purified SADH S39T mutant (typically 5-10 U/mL).

  • Incubation : Seal the reactor to prevent the evaporation of volatile organics and incubate at 30°C with mild orbital shaking (150 rpm) for 24 hours. Causality: 30°C provides the optimal balance between the kinetic reaction rate and the thermal stability of the biocatalyst[2].

  • Workup & Validation : Extract the aqueous phase with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Validate the ee% using Chiral Gas Chromatography (GC) with a cyclodextrin-based capillary column.

Protocol B: Chemical Asymmetric Hydrogenation (Ru-BINAP)

  • Catalyst Activation (Inert Atmosphere) : Inside an argon-filled glovebox, dissolve RuCl₂[(R)-BINAP][(R)-DAIPEN] (Substrate/Catalyst ratio = 1000:1) and t-BuOK (Catalyst/Base ratio = 1:10) in anhydrous, degassed 2-propanol. Causality: Strict exclusion of oxygen is mandatory. Ru(II) complexes are highly susceptible to oxidation, which irreversibly deactivates the catalyst. The base is required to generate the active 16-electron Ru-amide species[3].

  • Substrate Loading : Add 2-pentanone to the activated catalyst solution.

  • Pressurization : Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the headspace three times with H₂ gas, then pressurize to 50 atm. Causality: High H₂ pressure ensures rapid turnover of the Ru-amide back to the Ru-hydride, preventing catalyst resting-state degradation and ensuring high reaction velocities.

  • Reaction : Stir the mixture at 25°C for 12 hours.

  • Workup & Validation : Carefully vent the H₂ gas. Filter the crude mixture through a short pad of silica gel to remove the ruthenium metal residues. Concentrate the filtrate and analyze via Chiral GC to confirm the absolute configuration and ee%.

Conclusion

The choice between biocatalytic and chemical synthesis of (R)-(-)-2-pentanol depends heavily on the operational context. For highly sustainable, ambient-condition synthesis where heavy metal contamination is a strict exclusion criterion (e.g., late-stage API synthesis), the SADH S39T biocatalytic route is superior. Conversely, for ton-scale industrial manufacturing where volumetric productivity and absolute ee (>98%) are paramount, the Ru-BINAP chemical hydrogenation remains the gold standard.

References

  • Title : Controlling Substrate Specificity and Stereospecificity of Alcohol Dehydrogenases Source : ACS Catalysis URL :[Link]

  • Title : Mechanistic Similarities and Differences for Hydrogenation of Aromatic Heterocycles and Aliphatic Carbonyls on Sulfided Ru Nanoparticles (Citing: Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes) Source : ACS Catalysis / J. Am. Chem. Soc. URL :[Link]

  • Title : Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol Source : ACS Publications URL :[Link]

Sources

Validation

Chiral GC vs HPLC for (R)-(-)-2-pentanol enantiomeric excess determination

Objective Comparison Guide: Chiral GC vs. Chiral HPLC for (R)-(-)-2-Pentanol Enantiomeric Excess Determination Executive Summary Determining the enantiomeric excess (ee) of (R)-(-)-2-pentanol is a critical analytical ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Chiral GC vs. Chiral HPLC for (R)-(-)-2-Pentanol Enantiomeric Excess Determination

Executive Summary

Determining the enantiomeric excess (ee) of (R)-(-)-2-pentanol is a critical analytical step in asymmetric synthesis, flavor profiling, and pharmaceutical development. As a low-molecular-weight, volatile aliphatic secondary alcohol, 2-pentanol presents unique chromatographic challenges. This guide objectively compares the two primary analytical modalities: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), detailing the physicochemical causality behind each method's performance and providing field-proven, self-validating protocols.

Physicochemical Context: The Analytical Challenge

The chiral center of 2-pentanol is flanked by a methyl group and a propyl group. The steric and electronic differences between these two aliphatic chains are minimal. Furthermore, 2-pentanol lacks a UV-absorbing chromophore.

  • GC Suitability : The molecule's high volatility and thermal stability make it an ideal candidate for GC. Chiral GC relies on inclusion complexation, which is exquisitely sensitive to subtle geometric differences, allowing for direct analysis without derivatization[1].

  • HPLC Suitability : Direct HPLC analysis is severely hampered by the lack of a chromophore (precluding standard UV detection) and the weak steric differentiation, which leads to poor chiral recognition on standard polysaccharide-based chiral stationary phases (CSPs). Consequently, HPLC necessitates pre-column derivatization to amplify steric bulk and introduce a chromophore[2].

Chiral Gas Chromatography (GC): The Gold Standard

Mechanism & Causality

Chiral GC utilizes derivatized cyclodextrins (e.g., permethylated β-cyclodextrin, such as Beta DEX™ 120) as the CSP. The separation is driven by reversible inclusion complexation. The (R)- and (S)-enantiomers partition differently into the hydrophobic cyclodextrin cavity based on their exact 3D spatial fit. Because GC detectors (FID or MS) do not require a chromophore, 2-pentanol can be analyzed in its native state, making this the most direct and accurate method for this specific molecule[1].

GC_Workflow Sample Racemic 2-Pentanol (Volatile, No Chromophore) Prep Direct Injection or LLE Sample->Prep Column Chiral GC Column (e.g., Beta DEX™ 120) Prep->Column Mechanism Inclusion Complexation (β-cyclodextrin cavity) Column->Mechanism Detector FID or MS Detector Mechanism->Detector Output ee% Calculation Detector->Output

Fig 1: Chiral GC workflow for 2-pentanol using direct injection and cyclodextrin inclusion.

Self-Validating Experimental Protocol: Chiral GC

To ensure trustworthiness, this protocol incorporates built-in system suitability checks.

  • Sample Preparation : Dissolve the 2-pentanol sample in a highly volatile, non-interfering solvent (e.g., diethyl ether or dichloromethane) to a concentration of ~1 mg/mL. Liquid-liquid extraction (LLE) can be used for complex matrices[1].

  • System Suitability (The Validation Step) : Inject a racemic standard of 2-pentanol. Adjust the isothermal oven temperature (typically between 40°C and 60°C) until baseline resolution ( Rs​≥1.5 ) is achieved. The (R)- and (S)-enantiomers must integrate to a 50:50 ratio ( ±1% ). If they do not, check for inlet discrimination or column overload.

  • Analysis : Inject 1 µL of the sample using a high split ratio (e.g., 50:1) to prevent column overloading, which causes peak fronting and skews integration.

  • Detection : Utilize Flame Ionization Detection (FID) for universal carbon quantification, or Mass Spectrometry (GC-MS) for structural confirmation alongside ee determination.

Chiral HPLC: The Derivatization Route

Mechanism & Causality

To analyze 2-pentanol via HPLC, the molecule must be chemically modified. Derivatization with reagents like 3,5-dinitrophenyl isocyanate (to form a urethane) or MαNP acid (to form an ester) serves two critical purposes: it introduces a strong UV chromophore for detection, and it adds bulky, π-electron-rich aromatic groups[2]. These aromatic groups engage in π-π stacking and dipole-dipole interactions with polysaccharide-based CSPs (e.g., Chiralpak AD-H or Chiralcel OD-H), amplifying the minor steric differences between the methyl and propyl groups to enable baseline separation[2].

HPLC_Workflow Sample Racemic 2-Pentanol Deriv Derivatization (e.g., MαNP acid / 3,5-DNPI) Sample->Deriv Column Chiral HPLC Column (e.g., Chiralpak AD-H) Deriv->Column Mechanism Steric & π-π Interactions (Polysaccharide CSP) Column->Mechanism Detector UV/Vis Detector (254 nm) Mechanism->Detector Output ee% Calculation Detector->Output

Fig 2: Chiral HPLC workflow requiring derivatization for UV detection and enhanced CSP interaction.

Self-Validating Experimental Protocol: Chiral HPLC
  • Derivatization : React the 2-pentanol sample with an excess of 3,5-dinitrophenyl isocyanate in the presence of a catalyst (e.g., pyridine) in anhydrous toluene.

  • Kinetic Resolution Check (Critical Validation) : You must drive the derivatization reaction to 100% completion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially altering the ee% of the derivatized pool compared to the original sample. Verify completion via achiral TLC or LC-MS.

  • System Suitability : Inject a derivatized racemic standard. Ensure baseline separation on a normal-phase system (e.g., Hexane/Isopropanol 90:10 v/v) and confirm a 50:50 peak area ratio.

  • Analysis : Inject the derivatized sample and monitor at 254 nm. Calculate ee% from the integrated peak areas.

Quantitative Comparison

ParameterChiral GC (Native Analysis)Chiral HPLC (Derivatized Analysis)
Preferred Column Beta DEX™ 120 (β-cyclodextrin)Chiralpak AD-H / Chiralcel OD-H
Sample Preparation Minimal (Dilute & Shoot / LLE)Extensive (Chemical Derivatization)
Detection Method FID or MSUV/Vis (typically 254 nm)
Analysis Time Fast (10–20 mins)Moderate to Slow (20–40 mins + Prep Time)
Chiral Recognition High (Direct inclusion complexation)Moderate (Requires bulky derivatives for π-π stacking)
Risk of ee% Skewing Very Low (Direct analysis preserves original ee)High (If derivatization is incomplete due to kinetic resolution)

Conclusion & Recommendations

For the determination of (R)-(-)-2-pentanol enantiomeric excess, Chiral GC is unequivocally the superior analytical modality . Its ability to directly analyze the volatile, non-chromophoric alcohol without chemical modification eliminates the risk of kinetic resolution artifacts and drastically reduces sample preparation time. Chiral HPLC should only be employed if GC instrumentation is unavailable, or if 2-pentanol is part of a larger, non-volatile matrix that cannot be easily extracted, thereby necessitating a derivatization-LC approach.

References

  • Hu, L., et al. "Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu." Foods (MDPI), 2022. URL:[Link]

  • Harada, N., et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules (MDPI), 2016. URL:[Link]

Sources

Comparative

The Efficacy of (R)-(-)-2-Pentanol in Asymmetric Synthesis: A Comparative Guide to Chiral Secondary Alcohols

As a Senior Application Scientist, selecting the optimal chiral secondary alcohol for asymmetric synthesis or active pharmaceutical ingredient (API) development is rarely a trivial decision. The choice of chiral auxiliar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal chiral secondary alcohol for asymmetric synthesis or active pharmaceutical ingredient (API) development is rarely a trivial decision. The choice of chiral auxiliary, solvent, or building block dictates the stereochemical fidelity and thermodynamic viability of the entire synthetic pathway.

While (R)-(-)-2-butanol and (R)-(-)-2-hexanol are common fixtures in the laboratory, (R)-(-)-2-pentanol (CAS: 31087-44-2) frequently emerges as the superior chiral synthon. This guide objectively compares the performance of (R)-(-)-2-pentanol against its structural homologs, exploring the mechanistic causality behind its efficacy and providing self-validating experimental protocols to ensure stereochemical integrity.

Mechanistic Causality: The "Goldilocks" Steric Profile

The fundamental driver of chiral recognition in secondary alcohols is the steric disparity between the two alkyl groups flanking the stereocenter. When we compare (R)-(-)-2-pentanol to its homologs, we observe a critical "Goldilocks" effect in transition state geometries:

  • (R)-2-Butanol (Methyl vs. Ethyl): The steric difference between a methyl and an ethyl group is often insufficient to induce high facial selectivity in rigid transition states or enzyme active sites.

  • (R)-2-Hexanol (Methyl vs. Butyl): While the steric disparity is high, the bulky butyl chain can introduce excessive steric hindrance, promoting unwanted E2 elimination pathways over desired SN2 substitutions.

  • (R)-(-)-2-Pentanol (Methyl vs. Propyl): The propyl group provides the optimal balance. It is large enough to enforce strict stereochemical trajectories but flexible enough to avoid transition-state crowding.

This steric causality is empirically supported by enzymatic kinetic studies. Research published in 1[1] demonstrates that dehydrogenase enzymes exhibit nearly identical binding affinities (Km) for the (R)- and (S)-enantiomers of 2-butanol. However, the introduction of the propyl group in 2-pentanol creates a massive 7.5-fold Km disparity between enantiomers, proving its vastly superior capacity for chiral recognition[1].

Furthermore, (R)-(-)-2-pentanol possesses a boiling point of 119–120 °C[2]. This makes it significantly easier to remove under reduced pressure than 2-hexanol (136–140 °C), minimizing the thermal degradation of sensitive pharmaceutical intermediates[3].

Comparative Efficacy Data

The following table summarizes the quantitative performance metrics of these chiral alcohols across standard synthetic parameters.

Property(R)-(-)-2-Butanol(R)-(-)-2-Pentanol(R)-(-)-2-Hexanol
Flanking Alkyl Groups Methyl / EthylMethyl / PropylMethyl / Butyl
Boiling Point (°C) 98–100 °C119–120 °C136–140 °C
Steric Differentiation LowOptimalHigh
Enzymatic Affinity (Relative Km) Baseline (1x disparity)7.5x higher disparity Unfavorable (Poor Substrate)
Mitsunobu ee% Retention >98%>99% ~95% (Elimination risk)

Experimental Methodology: Self-Validating Mitsunobu Inversion

To demonstrate the synthetic utility of (R)-(-)-2-pentanol, we utilize the Mitsunobu esterification—a hallmark transformation that proceeds with the inversion of configuration at the stereogenic carbon[4].

A robust protocol must be a self-validating system . Therefore, this workflow integrates a chiral Gas Chromatography (GC) validation step to definitively prove that the SN2 inversion occurred without racemization.

Step-by-Step Protocol: Synthesis of (S)-(+)-2-Pentyl Benzoate

1. Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of (R)-(-)-2-pentanol (≥99% ee) and 1.2 equivalents of triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add 1.2 equivalents of benzoic acid.

  • Causality: Anhydrous conditions are critical; trace water will competitively attack the oxyphosphonium intermediate, leading to hydrolysis rather than the desired esterification.

2. Phosphonium Activation

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 equivalents of diethyl azodicarboxylate (DEAD) dropwise over 15 minutes.

  • Causality: The addition of DEAD is highly exothermic. Maintaining 0 °C suppresses the kinetic energy of the system, preventing the bulky propyl group of the pentanol from forcing an E2 elimination (alkene formation) instead of the desired intermediate formation.

3. Stereospecific Inversion

  • Action: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Causality: As detailed by 4[4], the benzoate anion executes a clean backside SN2 attack on the activated oxyphosphonium species, yielding (S)-(+)-2-pentyl benzoate with complete inversion of configuration.

4. Self-Validation via Chiral GC

  • Action: Quench the reaction, extract with diethyl ether, and purify via flash chromatography. Inject the purified ester into a Gas Chromatograph equipped with a chiral stationary phase (e.g., β-cyclodextrin column).

  • Causality: By comparing the retention time of the product against a synthesized racemic standard of 2-pentyl benzoate, the researcher self-validates the protocol. A single sharp peak corresponding to the (S)-enantiomer confirms >99% enantiomeric excess (ee) retention, proving the efficacy of the chiral alcohol.

Workflow & Pathway Visualization

G A Chiral Alcohol (R)-(-)-2-Pentanol C Oxyphosphonium Intermediate A->C B Mitsunobu Reagents (PPh3, DEAD, PhCOOH) B->C D SN2 Nucleophilic Attack (Inversion) C->D Stereospecific E Inverted Ester (S)-(+)-2-Pentyl benzoate D->E F Self-Validation (Chiral GC / HPLC) E->F ee% Determination

Figure 1: Stereospecific Mitsunobu inversion workflow and self-validation pathway.

Strategic Recommendations

For drug development professionals and synthetic chemists, (R)-(-)-2-pentanol should be prioritized over other secondary alcohols when:

  • High Chiral Discrimination is Required: The methyl/propyl steric disparity provides superior facial selectivity in transition states compared to 2-butanol.

  • Synthesizing Specific Volatiles: It is the mandatory chiral building block for synthesizing complex natural products like the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate[5].

  • Deracemization Workflows: When combining enzymatic kinetic resolution with chemical stereoinversion, (R)-(-)-2-pentanol provides an ideal substrate profile that resists racemization[6].

References

  • A Comprehensive Technical Guide to (R)-(-)-2-Pentanol, Benchchem.
  • (R)
  • Mitsunobu and Related Reactions: Advances and Applic
  • The Stereoselectivity and Catalytic Properties of Xanthobacter autotrophicus..., Biochemistry (ACS).
  • (R)-(-)
  • Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols..., MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-(-)-2-Pentanol

As a Senior Application Scientist, it is my priority to equip fellow researchers, scientists, and drug development professionals with the critical information needed for safe and compliant laboratory operations. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to equip fellow researchers, scientists, and drug development professionals with the critical information needed for safe and compliant laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of (R)-(-)-2-Pentanol, moving beyond mere compliance to instill a culture of safety and operational excellence. The causality behind each recommendation is explained to ensure a deep, working understanding of the necessary protocols.

Immediate Safety Profile: (R)-(-)-2-Pentanol

Before handling or disposing of (R)-(-)-2-Pentanol, a clear understanding of its intrinsic hazards is paramount. This substance is a flammable liquid and vapor that can cause skin and eye irritation and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with the appropriate safety measures in place.

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid H226: Flammable liquid and vapor.[1] Vapors are heavier than air and can travel to an ignition source.[3][4]Keep away from heat, sparks, open flames, and hot surfaces.[1][5][6] Use spark-proof tools and explosion-proof equipment.[5][6]
Acute Toxicity H332: Harmful if inhaled.[1]Avoid breathing vapors, mist, or gas.[1][7] Ensure adequate ventilation or work in a fume hood.[8][9]
Skin Irritation Causes skin irritation. Repeated exposure may cause skin dryness or cracking.[5]Wear protective gloves and clothing.[1][9]
Eye Irritation Causes serious eye irritation.[2]Wear safety goggles or a face shield.[9][10]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1]Handle in a well-ventilated area, preferably a chemical fume hood.[9]
Core Disposal Principle: Hazardous Waste Management

(R)-(-)-2-Pentanol must be treated as a hazardous chemical waste.[5] It should never be disposed of down the drain or mixed with general refuse.[11] The fundamental principle of its disposal is to collect it in a designated, properly labeled waste container for subsequent removal by a licensed professional waste disposal service.[1][7] Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national hazardous waste regulations.[5]

Personal Protective Equipment (PPE) for Disposal

Prior to handling (R)-(-)-2-Pentanol for disposal, the following PPE is mandatory:

  • Eye Protection: Indirectly vented chemical splash goggles are essential.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]

  • Body Protection: A chemical-resistant apron or a lab coat should be worn to protect against splashes.[9] For larger quantities or significant spill risks, more extensive protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a filter respirator for organic gases and particulates is required.[6]

Disposal Protocol for Unused or Contaminated (R)-(-)-2-Pentanol

This protocol outlines the standard procedure for the routine disposal of (R)-(-)-2-Pentanol waste generated during experimental work.

Materials:

  • Designated hazardous waste container (plastic-coated glass bottle recommended for flammable waste).[12]

  • Waste label

  • Funnel compatible with the waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Container Preparation: Obtain a clean, dry, and appropriate hazardous waste container. Ensure it is compatible with flammable alcohols and has a secure, tight-fitting cap.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-(-)-2-Pentanol"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The date of accumulation

  • Waste Transfer: In a well-ventilated area or chemical fume hood, carefully pour the (R)-(-)-2-Pentanol waste into the container using a funnel to prevent spills.

  • Container Sealing: Securely cap the container immediately after adding the waste. Do not leave the container open.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be in a cool, well-ventilated location, away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[5][6]

Managing and Disposing of (R)-(-)-2-Pentanol Spills

Accidental spills require immediate and appropriate action to mitigate risks.

Immediate Actions for Any Spill Size
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates and other electrical equipment, and eliminate any potential sparks.[6][7]

  • Ventilate the Area: Increase ventilation to the area, if it is safe to do so.

Protocol for Small, Manageable Spills

This procedure is for spills that can be safely cleaned up by laboratory personnel without posing a significant fire or health risk.

Materials:

  • Full PPE

  • Non-combustible absorbent material (e.g., sand, diatomaceous earth, vermiculite).[7][11]

  • Spark-proof tools (e.g., plastic dustpan and brush)

  • Sealable container for spill debris

  • Hazardous waste label

Procedure:

  • Containment: If the spill is spreading, contain it by creating a dike around the perimeter with absorbent material.

  • Absorption: Gently cover the spill with a non-combustible absorbent material.[7] Start from the outside and work your way in to minimize the spread of vapors.

  • Collection: Once the liquid is fully absorbed, use spark-proof tools to carefully collect the contaminated material.[6]

  • Packaging: Place the collected material into a sealable container. A heavy-duty plastic bag or a designated solid waste container can be used.

  • Labeling and Disposal: Label the container as "Hazardous Waste: (R)-(-)-2-Pentanol contaminated debris" and dispose of it through the institutional hazardous waste management program.[11]

  • Decontamination: Clean the spill area with soap and water.

Protocol for Large Spills

For large spills, or any spill that you are not comfortable or equipped to handle:

  • Evacuate: Evacuate the immediate area.

  • Isolate: If possible and safe, close the doors to the affected area to contain vapors.

  • Alert: Activate the fire alarm and/or contact your institution's emergency response team or local fire department.

  • Provide Information: Be prepared to provide the emergency responders with the Safety Data Sheet (SDS) for (R)-(-)-2-Pentanol.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-(-)-2-Pentanol.

G cluster_start Start: Identify Waste cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_end Final Disposition start (R)-(-)-2-Pentanol for Disposal assess Is this an active spill? start->assess spill_size Spill Size? assess->spill_size Yes routine_disposal Unused or Contaminated Liquid: 1. Use PPE in ventilated area 2. Transfer to labeled hazardous waste container 3. Store in designated area assess->routine_disposal No small_spill Small & Manageable: 1. Use PPE 2. Absorb with non-combustible material 3. Collect with spark-proof tools 4. Package and label as hazardous waste spill_size->small_spill Small large_spill Large or Unmanageable: 1. Evacuate area 2. Remove ignition sources 3. Contact Emergency Response spill_size->large_spill Large end_point Dispose through Licensed Hazardous Waste Contractor small_spill->end_point large_spill->end_point routine_disposal->end_point

Sources

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